4-氨基-7-苄氧基-6-甲氧基喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-Amino-7-benzyloxy-6-methoxyquinazoline” is a chemical compound with the CAS number 320367-02-0 . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of “4-Amino-7-benzyloxy-6-methoxyquinazoline” involves several steps. For instance, one method involves heating a mixture of 4-amino-7-benzyloxy-6-methoxyquinazoline and trifluoroacetic acid to reflux for 1 hour .

Molecular Structure Analysis

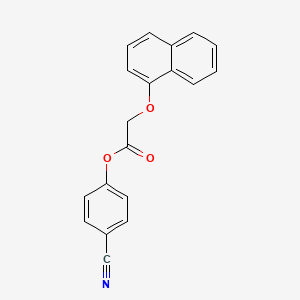

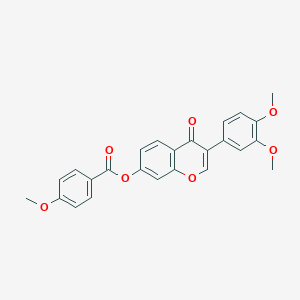

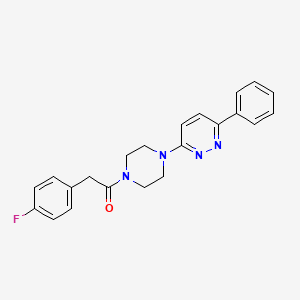

The molecular structure of “4-Amino-7-benzyloxy-6-methoxyquinazoline” is complex. It is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring .

Chemical Reactions Analysis

“4-Amino-7-benzyloxy-6-methoxyquinazoline” participates in various chemical reactions. For example, it can react with trifluoroacetic acid under reflux conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-7-benzyloxy-6-methoxyquinazoline” are important for its function. For example, its molecular weight is 281.31 .

科学研究应用

合成与表征

合成工艺:该化合物已通过各种多步骤工艺合成。例如,一种合成涉及从 4-羟基-3-甲氧基苯甲酸甲酯开始的五个步骤,包括取代、硝化、还原、环化和氯化。使用 NMR 和 MS 光谱技术确认了结构,总产率为 29.2% (Wang et al., 2015)。

衍生物的表征:使用 IR、1H NMR、13C NMR、MS 和元素分析对各种衍生物(包括 7-(3-(邻甲苯氧基)丙氧基)-N-(3-氯苯基)-6-甲氧基喹唑啉-4-胺等)进行表征 (Yan et al., 2013)。

生物和医学应用

抗肿瘤活性:一些喹唑啉衍生物,包括由 4-氨基喹唑啉合成的衍生物,在体外显示出抗肿瘤活性。例如,一种此类化合物对 Bcap-37 细胞的抗增殖活性为 83.4% (Gui-ping, 2012)。

抗真菌和抗菌活性:新型喹唑啉-4(3H)-酮衍生物显示出显着的抗真菌活性。对合成化合物的生物效应进行了评估,显示出有希望的结果 (El-Hashash et al., 2015)。此外,由涉及 4-氨基喹唑啉的反应合成的新的 1,2,4-三唑衍生物对各种微生物显示出良好至中等的抗菌活性 (Bektaş et al., 2007)。

用于肿瘤检测的 PET 显像剂:合成了新型 (18)F 标记的 4-氨基喹唑啉衍生物,并将其评估为用于肿瘤检测的潜在 PET 显像剂。生物分布实验表明肿瘤中浓度积累,并且肌肉和血液中快速清除,表明它们在肿瘤成像中的潜力 (Chen et al., 2012)。

安全和危害

未来方向

作用机制

Target of Action

The primary target of 4-Amino-7-benzyloxy-6-methoxyquinazoline is the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others . EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4) .

Mode of Action

4-Amino-7-benzyloxy-6-methoxyquinazoline: interacts with its target EGFR by inhibiting its phosphorylation . This inhibition suppresses the growth of tumor cells . The compound’s interaction with EGFR leads to changes in the cell signaling pathway, affecting cell proliferation and survival .

Biochemical Pathways

The biochemical pathways affected by 4-Amino-7-benzyloxy-6-methoxyquinazoline are primarily those downstream of EGFR. These include the PI3K/Akt pathway, which is involved in cell survival and proliferation, and the Ras/Raf/MEK/ERK pathway, which is involved in cell cycle progression . By inhibiting EGFR, 4-Amino-7-benzyloxy-6-methoxyquinazoline disrupts these pathways, leading to inhibited cell growth and proliferation .

Result of Action

The result of 4-Amino-7-benzyloxy-6-methoxyquinazoline ’s action is the inhibition of tumor cell growth. By selectively inhibiting EGFR phosphorylation, the compound disrupts key cell signaling pathways, leading to inhibited cell proliferation and survival . This makes 4-Amino-7-benzyloxy-6-methoxyquinazoline a potential candidate for antitumor activity .

属性

IUPAC Name |

6-methoxy-7-phenylmethoxyquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-20-14-7-12-13(18-10-19-16(12)17)8-15(14)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBLYLYWYYGACD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)N)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-7-benzyloxy-6-methoxyquinazoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Mesitylmethyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole](/img/structure/B2557363.png)

![1-{4-[4-(Aminomethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2557367.png)

![4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2557371.png)

![(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2557376.png)